molecular formula C12H19N3O B12583723 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole CAS No. 603068-02-6

3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole

Cat. No.: B12583723
CAS No.: 603068-02-6
M. Wt: 221.30 g/mol
InChI Key: QXVCYLUUINHAMM-UHFFFAOYSA-N
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Description

3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is a heterocyclic compound that features a unique structure combining a piperidine ring with an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of β-hydroxy amides, which undergo cyclodehydration using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature, and the resulting oxazoline can be further oxidized to the oxazole using manganese dioxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control of reaction conditions and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazole derivatives, which can have different biological activities and properties .

Mechanism of Action

The mechanism of action of 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is unique due to its combination of a piperidine ring with an oxazole ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications .

Properties

CAS No.

603068-02-6

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

3-(1-ethylpiperidin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C12H19N3O/c1-2-15-8-4-3-5-10(15)11-9-6-7-13-12(9)16-14-11/h10,13H,2-8H2,1H3

InChI Key

QXVCYLUUINHAMM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=NOC3=C2CCN3

Origin of Product

United States

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